- Simple and efficient deoxygenation of heteroaromatic N-oxides using titanium tetrachloride-tin dichlorideBulletin des Societes Chimiques Belges, 1988, 97(10), 787-9,
Cas no 92-82-0 (Phenazine)

Phenazine structure
Product name:Phenazine
Phenazine Chemical and Physical Properties
Names and Identifiers
-
- Phenazine
- DIBENZO[B,E]PYRAZINE
- Dibenzo-p-diazine
- Phenazine Dibenzo[b,e]pyrazine
- PHENAZINE, FOR FLUORESCENCE
- Phenazine,ZoneRefined
- 9,10-diazaanthracene
- Acridizine
- Azophenylene
- dibenzo{b,e}pyrazine
- Dibenzoparadiazine
- Dibenzopyrazine
- EINECS 202-193-9
- Phenazine, 98%
- 2JHR6K463W
- PCNDJXKNXGMECE-UHFFFAOYSA-N
- phenazine beta-polymorph
- MLS000584128
- KSC236A6R
- WLN: T C666 BN INJ
- HMS2270D07
- NSC13157
- BDBM50131720
- NSC 13157
- EN300-19686
- AC-16674
- PHENAZINE [MI]
- BP-12524
- MFCD00005023
- CU-01000131491-2
- CS-W017193
- DTXSID2059069
- C21476
- H11310
- CHEBI:36674
- SY010011
- AB00572675-08
- NS00010829
- SCHEMBL9049
- P-2340
- NCGC00245795-01
- NSC-13157
- AKOS002276063
- BRN 0126500
- SMR000112237
- EU-0033385
- 5-23-08-00389 (Beilstein Handbook Reference)
- AS-14846
- Z104474738
- InChI=1/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
- P0082
- VU0085282-1
- AMY25819
- Q419781
- AI3-00065
- FT-0658438
- 92-82-0
- UNII-2JHR6K463W
- CHEMBL119870
- HY-W016477
-
- MDL: MFCD00005023
- Inchi: 1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
- InChI Key: PCNDJXKNXGMECE-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)N=C2C=1C=CC=C2
- BRN: 0126500
Computed Properties
- Exact Mass: 180.06900
- Monoisotopic Mass: 180.068748
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 2.8
Experimental Properties
- Color/Form: Colorless or yellowish needle like crystals
- Density: 1.1836 (rough estimate)
- Melting Point: 174.0 to 178.0 deg-C
- Boiling Point: 360 ºC
- Flash Point: 160.3±11.7 °C
- Refractive Index: 1.5200 (estimate)
- Solubility: Soluble in mineral acids, moderately soluble in ether and benzene. Slightly soluble in alcohol
- Water Partition Coefficient: Insoluble
- PSA: 25.78000
- LogP: 2.78300
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
- Merck: 7217
- Solubility: It is almost insoluble in water, slightly soluble in ethanol, ether and benzene, and soluble in inorganic acids to form a yellow to red solution.
- pka: 1.20(at 20℃)
- Sensitiveness: Sensitive to humidity
Phenazine Security Information
- Signal Word:Warning
- Hazard Statement: H401
- Warning Statement: P273-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22;R68
- Safety Instruction: S22-S24/25-S36/37
- RTECS:SG1360000
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R22; R68
- TSCA:Yes
Phenazine Customs Data
- HS CODE:29163900
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Phenazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P225A-25g |
Phenazine |
92-82-0 | 98% | 25g |
¥175.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0082-1g |
Phenazine |
92-82-0 | 99.0%(LC) | 1g |
¥205.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0082-5g |
Phenazine |
92-82-0 | 99.0%(LC) | 5g |
¥455.0 | 2022-05-30 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1500119367-1g |
Phenazine |
92-82-0 | 99%(GC) | 1g |
¥ 158.8 | 2024-07-19 | |
eNovation Chemicals LLC | Y1317604-5G |
phenazine |
92-82-0 | 97% | 5g |
$85 | 2024-07-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208162-10g |
Phenazine, |
92-82-0 | 10g |
¥489.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59930-1g |
Phenazine |
92-82-0 | 1g |
¥36.0 | 2021-09-08 | ||
BAI LING WEI Technology Co., Ltd. | 240993-1g |
Phenazine |
92-82-0 | 95% | 1g |
¥ 220 | 2022-04-26 | |
TRC | P295383-10g |
Phenazine |
92-82-0 | 10g |
$ 64.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D370206-1kg |
Phenazine |
92-82-0 | 97% | 1kg |
$1200 | 2023-09-03 |
Phenazine Production Method
Production Method 1
Production Method 2
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; rt; 4 - 24 h, 120 °C
Reference
- Synthesis of substituted phenazines via palladium-catalyzed aryl ligationHeterocycles, 2012, 84(2), 1345-1353,
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Synthesis of haptens and pyrocyanin conjugate antibodies and immunochemical method for detecting infections caused by pseudomonas aeruginosa, Spain, , ,
Production Method 4
Production Method 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Picolinic acid , Tetrabutylammonium bromide , Copper sulfate Solvents: Water ; 30 h, 120 °C; 120 °C → rt
Reference
- Method for preparing phenazine compounds by catalyzing o-halogenated anilines in water phase, China, , ,
Production Method 6
Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid ; overnight, rt
Reference
- Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclizationTetrahedron Letters, 2020, 61(46),,
Production Method 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide , Iron chloride (FeCl3) Catalysts: Vildagliptin Solvents: Water ; 30 min, 100 °C
Reference
- Method for catalytic synthesis of phenazine compounds from substituted 2-haloaniline in aqueous phase under microwave radiation, China, , ,
Production Method 8
Reaction Conditions
1.1 Catalysts: Calcium oxide Solvents: Nitrogen ; 40 min, 600 °C
Reference
- Synthesis of carbazole, acridine, phenazine, 4H-benzo[def]carbazole and their derivatives by thermal cyclization reaction of aromatic aminesJournal of Heterocyclic Chemistry, 2004, 41(1), 1-6,
Production Method 9
Reaction Conditions
1.1 Reagents: Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ; 12 h, 60 °C
Reference
- Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxidesChemical Communications (Cambridge, 2015, 51(32), 7035-7038,
Production Method 10
Production Method 11
Production Method 12
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 16 h, 110 °C
Reference
- Palladium-Catalyzed Domino Double N-Arylations (Inter- and Intramolecular) of 1,2-Diamino(hetero)arenes with o,o'-Dihalo(hetero)arenes for the Synthesis of Phenazines and PyridoquinoxalinesEuropean Journal of Organic Chemistry, 2013, 2013(36), 8330-8335,
Production Method 13
Production Method 14
Production Method 15
Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Tetrabutylammonium bromide , Dichlorobis(triphenylphosphine)palladium Solvents: Diethylformamide ; 10 min, 100 °C
1.2 Reagents: Oxygen ; 20 min, 1500 psi, 100 °C
1.2 Reagents: Oxygen ; 20 min, 1500 psi, 100 °C
Reference
- Improved process for synthesis of phenazines and azo compounds based on reusable metal nanoparticles as catalyst, India, , ,
Production Method 16
Production Method 17
Production Method 18
Reaction Conditions
1.1 Reagents: Titanium tetrachloride , Sodium iodide Solvents: Acetonitrile
Reference
- Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitronesChemische Berichte, 1990, 123(3), 647-8,
Production Method 19
Production Method 20
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Cobaltate(2-), [[3,3′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[4-(hydroxy-… Solvents: Water ; 30 h, 140 °C
Reference
- Synthesis of phenazines by Cu-catalyzed homocoupling of 2-halogen anilines in waterJournal of Organometallic Chemistry, 2012, 705, 75-78,
Phenazine Raw materials
- 2-Aminodiphenylamine
- 5,10-dihydro-Phenazine
- 2-Iodoaniline
- 3-Bromobenzene-1,2-diamine
- Pyocyanin
- Phenazine, 5,10-dioxide
- Phenazine, 5-oxide
- 5H-Dibenzo[b,e][1,4]diazepine, 10,11-dihydro-
Phenazine Preparation Products
Phenazine Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:92-82-0)Phenazine
Order Number:LE9496
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:01
Price ($):discuss personally
Phenazine Related Literature
-
Leilei Li,Long Chen,Yuehua Wen,Tengfei Xiong,Hong Xu,Wenfeng Zhang,Gaoping Cao,Yusheng Yang,Liqiang Mai,Hao Zhang J. Mater. Chem. A 2020 8 26013
-
Carlos de la Cruz,Antonio Molina,Nagaraj Patil,Edgar Ventosa,Rebeca Marcilla,Andreas Mavrandonakis Sustainable Energy Fuels 2020 4 5513
-
Orwah Saleh,Tobias Bonitz,Katrin Flinspach,Andreas Kulik,Nadja Burkard,Agnes Mühlenweg,Andreas Vente,Stefan Polnick,Michael L?mmerhofer,Bertolt Gust,Hans-Peter Fiedler,Lutz Heide Med. Chem. Commun. 2012 3 1009
-
Abolfazl Olyaei,Mahdieh Sadeghpour RSC Adv. 2022 12 13837
-
5. Raman spectra-based structural classification analysis of quinoidal and derived molecular systemsArthur P. Pena,Renata G. Almeida,Jo?o Luiz Campos,Hélio F. Dos Santos,Eufranio N. da Silva Júnior,Ado Jorio Phys. Chem. Chem. Phys. 2022 24 1183
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-82-0)Phenazine

Purity:99%/99%
Quantity:500g/1kg
Price ($):151.0/261.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-82-0)吩嗪

Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry